molecular formula C6H5NO5S B7810503 5-Methoxy-4-nitrothiophene-2-carboxylic acid

5-Methoxy-4-nitrothiophene-2-carboxylic acid

Cat. No.: B7810503
M. Wt: 203.17 g/mol
InChI Key: SDYMNGIZIXLJJM-UHFFFAOYSA-N
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Description

5-Methoxy-4-nitrothiophene-2-carboxylic acid is an organic compound with the molecular formula C6H5NO5S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-nitrothiophene-2-carboxylic acid typically involves the nitration of 5-methoxythiophene-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-nitrothiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Products may include carboxylic acids or sulfoxides.

    Reduction: The major product is 5-methoxy-4-aminothiophene-2-carboxylic acid.

    Substitution: Various substituted thiophene derivatives can be formed depending on the reagents used.

Scientific Research Applications

5-Methoxy-4-nitrothiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-4-nitrothiophene-2-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxythiophene-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrothiophene-2-carboxylic acid: Lacks the methoxy group, which can influence its solubility and reactivity.

    5-Aminothiophene-2-carboxylic acid: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

5-Methoxy-4-nitrothiophene-2-carboxylic acid is unique due to the presence of both methoxy and nitro groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

5-methoxy-4-nitrothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S/c1-12-6-3(7(10)11)2-4(13-6)5(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYMNGIZIXLJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(S1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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